molecular formula C7H7ClN2O B1447794 1,3-Benzoxazol-5-amine hydrochloride CAS No. 1858249-87-2

1,3-Benzoxazol-5-amine hydrochloride

Cat. No. B1447794
M. Wt: 170.59 g/mol
InChI Key: AIUGXJQSRPVQOT-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H6N2O . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a subject of interest in recent years due to their biological significance . A novel compound was synthesized with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Various synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular weight of 1,3-Benzoxazol-5-amine is 134.14 . The InChI string representation of its structure is 1S/C7H6N2O/c8-5-1-2-7-6 (3-5)9-4-10-7/h1-4H,8H2 .


Chemical Reactions Analysis

Benzoxazole derivatives are known to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . The substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule .


Physical And Chemical Properties Analysis

1,3-Benzoxazol-5-amine has a boiling point of 282.3±13.0 C at 760 mmHg and a melting point of 64-66C . It is a solid at room temperature and should be stored at -20C, protected from light .

Scientific Research Applications

Structural Analysis and Coordination Compounds

1,3-Benzoxazol-5-amine hydrochloride has been utilized in the synthesis of novel compounds and coordination complexes. For instance, a compound with nitrogen between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized, with its stable structures investigated through ab initio calculations. This compound, when associated with different media, forms crystals showing hydrogen bonding properties, as evidenced in the study by Téllez et al. (2013) (Téllez et al., 2013).

Catalysis and Chemical Synthesis

The benzoxazol moiety, closely related to 1,3-Benzoxazol-5-amine hydrochloride, has been found to act as a removable activating and directing group in chemical reactions. Its effectiveness in Ir-catalyzed alkylation and the ease of introduction and removal make it valuable in the field of organic synthesis, as explored in research by Lahm and Opatz (2014) (Lahm & Opatz, 2014).

Polymer Synthesis

The incorporation of the benzoxazole structure into polymers has been studied, showing significant potential in materials science. For example, Toiserkani (2011) developed new bis(ether-amine) monomers with benzoxazole groups, leading to the synthesis of modified poly(ether-imide)s with promising properties for high-performance applications (Toiserkani, 2011).

Safety And Hazards

The safety information for 1,3-Benzoxazol-5-amine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

properties

IUPAC Name

1,3-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGXJQSRPVQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Duroux, N Renault, JE Cuelho… - Journal of Enzyme …, 2017 - Taylor & Francis
The development of adenosine A 2A receptor antagonists has received much interest in recent years for the treatment of neurodegenerative diseases. Based on docking studies, a new …
Number of citations: 15 www.tandfonline.com

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